Lipiferolide

Description

Propriétés

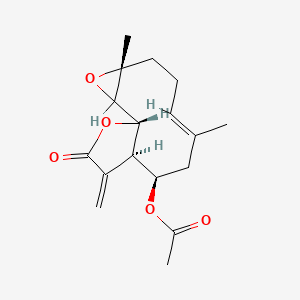

Formule moléculaire |

C17H22O5 |

|---|---|

Poids moléculaire |

306.4 g/mol |

Nom IUPAC |

[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1 |

Clé InChI |

ODYJJNFWFYUXSS-CTSUEIOESA-N |

SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |

SMILES isomérique |

C/C/1=C\CC[C@@]2(C(O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |

SMILES canonique |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |

Synonymes |

lipiferolide |

Origine du produit |

United States |

Foundational & Exploratory

Lipiferolide from Liriodendron tulipifera: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lipiferolide, a sesquiterpene lactone isolated from the leaves of the Tulip Tree, Liriodendron tulipifera. This document details its physicochemical properties, established biological activities, and the experimental protocols utilized for its isolation and evaluation.

Introduction to this compound and its Natural Source

Liriodendron tulipifera, commonly known as the tulip tree or yellow poplar, is a large deciduous tree native to Eastern North America.[1][2] A member of the Magnoliaceae family, this plant is a known source of various phytochemicals, including sesquiterpene lactones, a class of terpenoids recognized for their diverse and potent biological activities.[3][4] Among the compounds isolated from its leaves is this compound, a germacranolide-type sesquiterpene lactone.[5] This guide focuses on the scientific data available for this compound, presenting it in a structured format for research and development purposes.

Physicochemical Properties of this compound

This compound is a gamma-lactone with a defined chemical structure and molecular formula. Key identifying properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₅ | |

| Molar Mass | 306.4 g/mol | |

| IUPAC Name | [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate | |

| Class | Sesquiterpene Lactone |

Isolation and Purification from Liriodendron tulipifera

This compound is naturally present in the leaves of L. tulipifera. The following protocol outlines a general method for its extraction and isolation based on published literature.

Experimental Protocol: Extraction and Isolation

-

Plant Material Collection and Preparation : Air-dried leaves of Liriodendron tulipifera (e.g., 3.0 kg) are collected and prepared for extraction.

-

Initial Extraction : The dried leaf material is extracted with methanol (e.g., 50 L, repeated 5 times) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning (for alkaloids, if necessary) : In protocols targeting multiple compound classes, the crude extract may be acidified (e.g., with 3% HCl), extracted with chloroform to remove non-alkaloidal compounds, then basified (e.g., with 5N NH₄OH) and re-extracted with chloroform to isolate alkaloid fractions. The sesquiterpene lactones like this compound would typically be found in the initial crude or partitioned extracts.

-

Column Chromatography : The crude extract is subjected to silica gel column chromatography.

-

Fractionation : Elution is performed using a solvent gradient system, such as dichloromethane/methanol or n-hexane/acetone, to separate the extract into multiple fractions.

-

Purification : Fractions showing the presence of the target compound (as determined by techniques like TLC) are further purified using methods like preparative High-Performance Liquid Chromatography (HPLC) until pure this compound is isolated.

-

Structure Elucidation : The final structure of the isolated compound is confirmed by comparing its spectral data (e.g., ESI-MS and ¹H NMR) with previously published values.

Visualization: Isolation Workflow

Biological Activities of this compound

This compound has demonstrated several distinct biological activities, highlighting its potential as a lead compound for drug development. The primary activities reported in the literature include antiplasmodial, cytotoxic, and allelopathic effects.

Quantitative Bioactivity Data

| Activity Type | Target/Assay | Result (IC₅₀) | Reference |

| Antiplasmodial | Plasmodium falciparum (D10 strain) | 1.8 µg/mL | |

| Cytotoxicity | KB cells (human oral cancer cell line) | Activity reported, but IC₅₀ not specified in snippets. | |

| Allelopathic | Growth inhibition of Lolium multiflorum and Lepidium sativum | Concentration-dependent inhibition reported. |

Antiplasmodial Activity

Research has identified this compound as a potent antiplasmodial agent. Its activity against the D10 strain of Plasmodium falciparum, the parasite responsible for malaria, suggests it could be a valuable scaffold for developing new antimalarial drugs, especially given the continuous emergence of drug-resistant parasite strains.

Cytotoxic and Allelopathic Potential

This compound has also been shown to possess cytotoxic activity against KB cancer cells. Furthermore, its ability to inhibit the growth of certain weed species in a concentration-dependent manner indicates allelopathic properties, suggesting potential applications in agriculture for weed control.

Bioassay Experimental Protocols

The evaluation of this compound's biological activity requires specific in vitro assays. The following section describes a general protocol for assessing antiplasmodial activity.

Experimental Protocol: In Vitro Antiplasmodial Assay

-

Parasite Culture : A chloroquine-sensitive strain of Plasmodium falciparum (e.g., D10) is maintained in a continuous culture of human erythrocytes in a complete medium.

-

Assay Preparation : The compound to be tested (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

-

Incubation : The parasite culture is incubated with the various concentrations of the test compound in 96-well plates for a specified period (e.g., 72 hours) under standard culture conditions.

-

Quantification of Parasite Growth : Parasite growth inhibition is typically measured using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). After incubation, a lysis buffer containing the dye is added to the wells.

-

Data Analysis : Fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the number of viable parasites. The readings are used to calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits parasite growth by 50% compared to a drug-free control.

Visualization: Antiplasmodial Assay Workflow

References

- 1. Liriodendron tulipifera - Wikipedia [en.wikipedia.org]

- 2. Liriodendron tulipifera (Canary Whitehood, Canoewood, North American Whitewood, Tulip Poplar, Tulip Tree, Western Poplar, Whitewood, Yellow Poplar, Yellow-Poplar) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C17H22O5 | CID 5281478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lipiferolide: A Comprehensive Overview of its Discovery, Origin, and Biological Activities

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipiferolide, a sesquiterpenoid lactone first isolated from the leaves of the tulip tree (Liriodendron tulipifera), has demonstrated a range of biological activities, including cytotoxic, antiplasmodian, and enzyme-inhibitory properties. This document provides a comprehensive overview of the discovery and origin of this compound, detailing the initial isolation and structure elucidation. It further summarizes its known biological activities with a focus on quantitative data and discusses the current, albeit limited, understanding of its mechanism of action and impact on cellular signaling pathways. This technical guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Origin

This compound was first discovered and characterized by the research group of R.W. Doskotch in the mid-1970s. Their work on antitumor agents from Liriodendron tulipifera L. (Magnoliaceae) led to the isolation and structure elucidation of this novel germacranolide-type sesquiterpene lactone. The primary source of this compound is the leaves of the tulip tree, a species native to eastern North America.

The initial discovery was part of a broader investigation into the cytotoxic constituents of Liriodendron tulipifera. Bioassay-guided fractionation of the plant extract was instrumental in isolating this compound. The structure of this compound was elucidated through a combination of spectroscopic techniques, which were state-of-the-art for the time, including nuclear magnetic resonance (NMR) and mass spectrometry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₅ | PubChem |

| Molecular Weight | 306.35 g/mol | PubChem |

| Type of Compound | Sesquiterpenoid Lactone (Germacranolide) | Doskotch et al. (1977) |

Experimental Protocols

General Isolation Workflow of Sesquiterpenoid Lactones from Liriodendron tulipifera

Caption: Generalized experimental workflow for the isolation of this compound.

Biological Activities

This compound has been shown to possess a variety of biological activities, with the most prominent being its cytotoxic and antiplasmodial effects.

Cytotoxic Activity

Initial studies by Doskotch and his colleagues highlighted the cytotoxic potential of this compound. More recent studies have quantified this activity against various cell lines.

| Cell Line | Activity | IC₅₀ (µg/mL) | Reference |

| Chinese Hamster Ovary (CHO) | Cytotoxicity | 0.8 | Graziose et al. (2011) |

Antiplasmodial Activity

This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum.

| P. falciparum Strain | Activity | IC₅₀ (µg/mL) | Reference |

| D10 (CQ-sensitive) | Antiplasmodial | 1.8 | Graziose et al. (2011) |

| Dd2 (CQ-resistant) | Antiplasmodial | 6.2 | Graziose et al. (2011) |

Enzyme Inhibitory Activity

This compound has been identified as an inhibitor of farnesyl protein transferase (FPTase), an enzyme involved in post-translational modification of proteins, including the Ras oncoprotein.

| Enzyme | Activity | IC₅₀ (µM) | Reference |

| Farnesyl Protein Transferase (FPTase) | Inhibition | 271 | Park et al. (2007) |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. The inhibition of farnesyl protein transferase is one identified mechanism; however, the relatively high IC₅₀ value suggests that this may not be the primary mode of action for its more potent cytotoxic and antiplasmodial effects.

The α,β-unsaturated γ-lactone moiety present in this compound is a common feature in many biologically active sesquiterpenoid lactones. This functional group can act as a Michael acceptor, reacting with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inactivation and disruption of cellular processes, which is a plausible mechanism for its observed cytotoxicity.

To date, specific signaling pathways that are directly modulated by this compound have not been extensively studied. The inhibition of FPTase would theoretically impact the Ras signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

Putative Farnesyl Protein Transferase Inhibition Pathway

Caption: Putative mechanism of Ras signaling inhibition by this compound.

Further research is required to identify the specific molecular targets of this compound and to map the signaling cascades that are affected by its activity. This knowledge will be crucial for understanding its therapeutic potential and for any future drug development efforts.

Conclusion

This compound, a sesquiterpenoid lactone from Liriodendron tulipifera, represents a promising natural product with demonstrated cytotoxic and antiplasmodial activities. While its initial discovery and structure elucidation date back to the 1970s, a comprehensive understanding of its mechanism of action remains an area for future investigation. The inhibition of farnesyl protein transferase provides one clue, but further studies are needed to uncover the full spectrum of its molecular interactions and its effects on cellular signaling pathways. This technical overview consolidates the current knowledge on this compound and aims to provide a solid foundation for future research into this intriguing natural compound.

The Biosynthetic Pathway of Lipiferolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipiferolide, a sesquiterpene lactone isolated from the tulip tree (Liriodendron tulipifera), has garnered interest for its antiplasmodial and antitumor activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel, structurally related compounds with therapeutic potential. This technical guide provides a comprehensive exploration of the plausible biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and intermediates. It includes generalized experimental protocols for the characterization of the involved enzyme families, a summary of relevant quantitative data to serve as a comparative baseline, and detailed diagrams to visualize the core concepts and workflows.

Introduction to this compound and Sesquiterpene Lactones

This compound is a natural product classified as a sesquiterpene lactone. These compounds are a diverse group of C15 terpenoids characterized by a lactone ring. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. The biosynthesis of sesquiterpene lactones originates from the universal precursor farnesyl pyrophosphate (FPP), which undergoes a series of cyclizations and oxidative modifications to yield the final complex structures. While the specific enzymes responsible for this compound biosynthesis in Liriodendron tulipifera have not been fully elucidated, a plausible pathway can be proposed based on extensive studies of similar compounds in other plant species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the following key stages, starting from the central isoprenoid pathway precursor, farnesyl pyrophosphate (FPP).

Stage 1: Cyclization of Farnesyl Pyrophosphate

The initial and committing step in the biosynthesis of most sesquiterpene lactones is the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), into a cyclic sesquiterpene olefin. In the case of germacranolide-type sesquiterpene lactones, to which this compound likely belongs based on its core structure, this reaction is catalyzed by a (+)-germacrene A synthase (GAS) . This enzyme facilitates the formation of a germacrene A intermediate.[1][2]

Stage 2: Oxidative Modifications by Cytochrome P450 Monooxygenases

Following the formation of the germacrene A scaffold, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups at specific positions on the sesquiterpene backbone, which are prerequisites for lactonization and further functionalization.

-

Hydroxylation: Specific CYPs catalyze the hydroxylation of the germacrene A ring. For the formation of a germacranolide lactone ring, hydroxylation at the C6 or C8 position is a common step.[3]

-

Further Oxidation and Lactonization: Subsequent oxidation of the hydroxylated intermediate, often at a methyl group, leads to a carboxylic acid. The formation of the characteristic γ-lactone ring of this compound likely occurs through the enzymatic activity of a specific CYP, which catalyzes the final lactonization step.[3][4]

Stage 3: Tailoring Steps

The final steps in the biosynthesis of this compound would involve tailoring enzymes that add or modify functional groups to the core sesquiterpene lactone structure. In the case of this compound, this includes the addition of an acetate group, a reaction likely catalyzed by an acetyltransferase .

Below is a DOT script for the proposed biosynthetic pathway.

Quantitative Data

Specific enzyme kinetic data for the this compound biosynthetic pathway are not yet available. However, the following table summarizes typical kinetic parameters for the key enzyme families involved, derived from studies on other plant sesquiterpene synthases. This information provides a valuable benchmark for future characterization studies of the enzymes from Liriodendron tulipifera.

| Enzyme Class | Enzyme Example | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Sesquiterpene Synthase | (+)-Germacrene A synthase (Chicory) | FPP | 6.6 | N/A | N/A | |

| Kunzeaol synthase (TgTPS2) | FPP | 0.55 | 0.29 | 5.3 x 10⁵ | ||

| Cytochrome P450 | General Plant CYPs | Various Terpenoids | 1 - 100 | 0.1 - 50 | 10³ - 10⁶ | General Literature |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and characterization of the responsible enzymes. The following are generalized protocols for the key experimental steps.

Identification of Candidate Genes

Candidate genes for terpene synthases (TPS) and cytochrome P450s (CYPs) can be identified from the transcriptome of Liriodendron tulipifera using bioinformatics approaches.

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of Liriodendron tulipifera (e.g., leaves, stems, roots) where this compound is expected to be produced. Prepare cDNA libraries and perform high-throughput RNA sequencing.

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI nr, UniProt) to assign putative functions.

-

Homology-Based Gene Mining: Use known sesquiterpene synthase and plant CYP protein sequences as queries to search the assembled transcriptome using BLAST or HMMER to identify homologous candidate genes.

-

Phylogenetic Analysis: Construct phylogenetic trees with the candidate sequences and known functionally characterized TPS and CYP enzymes to infer their potential roles in sesquiterpene metabolism.

Functional Characterization of a Candidate Sesquiterpene Synthase

Protocol:

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequence of a candidate TPS gene and clone it into an E. coli expression vector (e.g., pET vector). Transform the construct into a suitable E. coli expression strain.

-

Protein Expression and Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.4, 15 mM MgCl₂, 5 mM DTT).

-

Add the purified enzyme and the substrate, farnesyl pyrophosphate (FPP).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

-

Extract the sesquiterpene products with an organic solvent (e.g., hexane or pentane).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic sesquiterpene formed.

Functional Characterization of a Candidate Cytochrome P450

Protocol:

-

Heterologous Expression in Yeast: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene (from L. tulipifera or a model plant like Arabidopsis thaliana) in a yeast strain (e.g., Saccharomyces cerevisiae) that is engineered to produce the sesquiterpene substrate (e.g., germacrene A).

-

In Vivo Assay:

-

Culture the engineered yeast strain under conditions that induce gene expression.

-

Feed the culture with the sesquiterpene precursor if it is not produced endogenously.

-

After a period of incubation, extract the metabolites from the yeast culture.

-

-

Product Analysis: Analyze the extracted metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated and/or lactonized products.

Conclusion and Future Perspectives

This guide outlines a plausible biosynthetic pathway for this compound and provides a framework for its experimental validation. The identification and characterization of the specific germacrene A synthase, cytochrome P450s, and acetyltransferase from Liriodendron tulipifera are critical next steps. A detailed understanding of this pathway will not only enable the biotechnological production of this compound but also open avenues for the synthesis of novel derivatives with potentially enhanced therapeutic properties through metabolic engineering and synthetic biology approaches. The logical relationship between the core components of this guide is depicted below.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipiferolide: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipiferolide, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties and explores its likely biological mechanism of action through the inhibition of the NF-κB signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |

| Molecular Weight | 306.35 g/mol | PubChem[1] |

| IUPAC Name | [(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-en-10-yl] acetate | PubChem[1] |

| CAS Number | 41059-80-7 | PubChem[1] |

| Computed Properties | ||

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 306.146724 g/mol | PubChem |

| Monoisotopic Mass | 306.146724 g/mol | PubChem |

| Topological Polar Surface Area | 65.4 Ų | PubChem |

| Heavy Atom Count | 22 | PubChem |

| Complexity | 563 | PubChem |

Experimental Protocols

Isolation and Purification of this compound

-

Extraction: Plant material (e.g., leaves, stems) is harvested, dried, and ground to a fine powder. The powdered material is then subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts are fractionated using column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate compounds based on their affinity for the stationary phase. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column and a mobile phase consisting of a mixture of water and acetonitrile or methanol.

Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

-

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

Based on the known activities of other sesquiterpenoid lactones, it is hypothesized that the primary mechanism of this compound's anti-inflammatory and potential anticancer activity is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Proposed Mechanism of Action

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

The following are standard in vitro assays to investigate the inhibitory effect of this compound on the NF-κB pathway and its consequent biological effects.

NF-κB Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

Caption: Workflow for an NF-κB luciferase reporter assay.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of key proteins in the NF-κB signaling cascade.

Caption: General workflow for Western blot analysis of NF-κB pathway proteins.

Cytotoxicity Assay (MTT Assay)

It is essential to determine the cytotoxic potential of this compound to distinguish between specific anti-inflammatory effects and general toxicity.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties are well-defined, and its hypothesized mechanism of action via inhibition of the NF-κB signaling pathway provides a strong rationale for its further investigation as an anti-inflammatory and anticancer agent. The experimental protocols outlined in this guide offer a robust framework for researchers to explore the full therapeutic potential of this intriguing natural product. Further studies are warranted to confirm the direct interaction of this compound with components of the NF-κB pathway and to evaluate its efficacy and safety in preclinical models.

References

The Enigmatic Compound: Unraveling the Mechanism of Action of Lipiferolide in Cancer Cells

A comprehensive review of the current, albeit limited, understanding of Lipiferolide's interaction with cancer cell signaling pathways.

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound has emerged as a compound of interest in oncological research; however, publicly available data on its specific mechanism of action in cancer cells remains scarce. This technical guide synthesizes the currently available information, drawing parallels with broader concepts in cancer cell biology to postulate potential mechanisms of action. Due to the nascent stage of research, this document will focus on foundational principles and hypothetical frameworks that may guide future investigations into this compound's therapeutic potential.

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is continually evolving, with a significant focus on the identification and development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to healthy tissues. Natural products and their synthetic derivatives have historically been a rich source of anticancer drugs. This guide explores the potential role of this compound within this paradigm, acknowledging the current limitations in available research.

Postulated Mechanisms of Action

In the absence of direct studies on this compound, we can hypothesize its potential mechanisms of action based on the behavior of other compounds that induce apoptosis and interfere with cancer cell signaling.

Induction of Apoptosis

A primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Flavonoids, a broad class of natural compounds, have been shown to induce apoptosis in cancer cells by inhibiting fatty acid synthase (FAS), an enzyme overexpressed in many cancers.[1] Inhibition of FAS leads to a cascade of events, including the disruption of cell membrane integrity and the activation of apoptotic pathways. It is plausible that this compound, if it shares structural similarities with such compounds, could exert its effects through a similar mechanism.

The apoptotic process is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or metabolic perturbations. It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial membrane permeability.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the TNF-related apoptosis-inducing ligand (TRAIL) receptor. This binding event leads to the activation of an initiator caspase (caspase-8), which then activates downstream executioner caspases.

Future research on this compound should investigate its ability to modulate key proteins in both apoptotic pathways, such as caspases, Bcl-2 family members, and death receptors.

Interference with Pro-Survival Signaling Pathways

Cancer cells often exhibit dysregulation of signaling pathways that promote proliferation and survival. Key among these is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[2] This pathway plays a crucial role in cell growth, metabolism, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.

It is conceivable that this compound could act as an inhibitor of one or more components of the PI3K/Akt/mTOR pathway. Investigating the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, in response to this compound treatment would be a critical step in elucidating its mechanism.

Another important signaling axis in cancer is the JAK/STAT pathway, which is often activated by cytokines like Leukemia Inhibitory Factor (LIF).[3][4] The LIF/LIFR axis can promote tumor progression by activating STAT3, as well as the MAPK and AKT pathways.[3] Targeting this pathway with inhibitors is an active area of research. Future studies should explore whether this compound can modulate LIF/LIFR signaling and subsequent downstream pathways.

Proposed Experimental Protocols for Investigating this compound's Mechanism of Action

To rigorously investigate the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

Cell Viability and Apoptosis Assays

Objective: To quantify the cytotoxic and apoptotic effects of this compound on cancer cells.

Methodologies:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Cancer cells would be treated with a range of this compound concentrations for various time points.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates after this compound treatment.

-

Western Blot Analysis for Apoptotic Markers: The expression levels of key apoptotic proteins, such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family, should be assessed by Western blotting.

Analysis of Signaling Pathways

Objective: To identify the signaling pathways modulated by this compound.

Methodologies:

-

Western Blot Analysis for Key Signaling Proteins: The phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR and JAK/STAT pathways (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3) should be determined in cancer cells treated with this compound.

-

Kinase Activity Assays: In vitro kinase assays can be performed to determine if this compound directly inhibits the activity of specific kinases in these pathways.

-

Gene Expression Analysis: Techniques such as RT-qPCR or RNA sequencing can be used to assess changes in the expression of genes downstream of these signaling pathways in response to this compound treatment.

Quantitative Data Summary (Hypothetical)

As no quantitative data for this compound is currently available, the following tables are presented as templates for how such data could be structured once obtained through the experimental protocols described above.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast | Data to be determined |

| PC-3 | Prostate | Data to be determined |

| A549 | Lung | Data to be determined |

| HCT116 | Colon | Data to be determined |

Table 2: Effect of this compound on Apoptosis Induction

| Cell Line | Treatment (24h) | % Early Apoptosis | % Late Apoptosis |

| MCF-7 | Control | Data to be determined | Data to be determined |

| This compound (X µM) | Data to be determined | Data to be determined | |

| PC-3 | Control | Data to be determined | Data to be determined |

| This compound (X µM) | Data to be determined | Data to be determined |

Table 3: Modulation of Signaling Protein Phosphorylation by this compound

| Cell Line | Treatment (6h) | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio |

| MCF-7 | Control | 1.0 | 1.0 |

| This compound (X µM) | Data to be determined | Data to be determined | |

| PC-3 | Control | 1.0 | 1.0 |

| This compound (X µM) | Data to be determined | Data to be determined |

Conclusion and Future Directions

The study of this compound as a potential anticancer agent is in its infancy. This guide has outlined a hypothetical framework for its mechanism of action based on established principles of cancer cell biology and has proposed a clear path for future research. The key to unlocking the therapeutic potential of this compound lies in rigorous and systematic investigation using the experimental approaches detailed herein. The data generated from these studies will be crucial in determining whether this compound can be developed into a viable clinical candidate for the treatment of cancer. Further research is imperative to move this promising, yet enigmatic, compound from the realm of hypothesis to that of evidence-based therapeutic application.

References

- 1. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting LIF/LIFR signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antiplasmodial Activity of Lipiferolide: A Methodological and Data-Driven Guide

Disclaimer: As of the latest literature review, specific data regarding the antiplasmodial activity of a compound identified as "Lipiferolide" is not available in published scientific literature. The following guide is a comprehensive template designed to meet the user's specifications for an in-depth technical whitepaper. It utilizes representative data and protocols from studies on other natural products with antiplasmodial properties to illustrate the required structure, data presentation, experimental methodologies, and visualizations. This document serves as a framework for how such an investigation and report would be structured.

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the continuous search for novel antimalarial agents with unique mechanisms of action.[1][2] Natural products have historically been a rich source of antimalarial drugs, with compounds like quinine and artemisinin serving as prime examples. This guide focuses on the hypothetical investigation of the antiplasmodial activity of this compound, a novel natural product. The objective is to provide a detailed overview of the experimental procedures and data analysis required to characterize its potential as an antimalarial drug candidate.

Quantitative Analysis of Antiplasmodial Activity

The in vitro antiplasmodial activity of a test compound is typically evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of parasite growth, is a key parameter for quantifying its potency.

Table 1: In Vitro Antiplasmodial Activity of Selected Compounds against Plasmodium falciparum Strains

| Compound/Extract | P. falciparum Strain | IC50 (µg/mL) | IC50 (µM) | Activity Level |

| Hypothetical this compound | 3D7 (Chloroquine-Sensitive) | 1.5 | - | High |

| Hypothetical this compound | Dd2 (Chloroquine-Resistant) | 2.8 | - | High |

| Chloroquine | 3D7 | - | 0.007 ± 0.01 | High |

| Chloroquine | Dd2 | - | 0.05 ± 0.018 | High |

| Bursera simaruba Bark Extract | 3D7 | 1.7 ± 0.43 | - | High |

| Bursera simaruba Bark Extract | Dd2 | 1.2 ± 0.16 | - | High |

| Guazuma ulmifolia Whole Plant Extract | 3D7 | 3.4 ± 0.61 | - | High |

| Guazuma ulmifolia Whole Plant Extract | Dd2 | 3.0 ± 1.40 | - | High |

Activity classification based on established criteria: High (IC50 < 5 µg/mL), Good (5 ≤ IC50 < 10 µg/mL), Moderate (10 ≤ IC50 < 50 µg/mL), and Inactive (IC50 ≥ 50 µg/mL).[3] Data for plant extracts is sourced from[3].

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the susceptibility of P. falciparum to antimalarial compounds.[4]

-

Plasmodium falciparum Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes. The culture medium used is RPMI 1640 supplemented with AlbuMAX I, hypoxanthine, sodium bicarbonate, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Drug Dilution and Plate Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate to achieve a range of final concentrations.

-

Parasite Synchronization and Incubation: Asynchronous parasite cultures are synchronized at the ring stage. The synchronized culture is then added to the drug-containing microplate to achieve a final parasitemia of 1% and a hematocrit of 2%. The plate is incubated for 48-72 hours under the conditions described in step 1.

-

Lysis and Staining: After incubation, the cells are lysed to release the parasites. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is determined by non-linear regression analysis.

Cytotoxicity Assay

To assess the selectivity of the compound, its cytotoxicity against a mammalian cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is determined.

-

Cell Culture: PBMCs are isolated from healthy human blood and cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

-

Compound Incubation: The cells are seeded in a 96-well plate and incubated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of viable cells, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is used to evaluate the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

In Vivo Antimalarial Suppressive Test (Peter's 4-Day Test)

This test evaluates the ability of a compound to suppress the growth of rodent malaria parasites in mice.

-

Animal Model and Parasite Inoculation: Laboratory mice (e.g., BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

-

Drug Administration: The test compound is administered to the mice orally or subcutaneously once daily for four consecutive days, starting on the day of infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

-

Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The percentage of parasitized red blood cells is determined by microscopic examination.

-

Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of chemosuppression.

Potential Mechanism of Action and Signaling Pathways

The erythrocytic cycle of P. falciparum involves rapid multiplication, which demands a high rate of metabolic activity, including phospholipid biosynthesis for membrane formation. Therefore, the parasite's lipid metabolism pathways are attractive targets for antimalarial drugs.

Inhibition of Phospholipid Biosynthesis

One potential mechanism of action for a lipid-like molecule such as this compound could be the disruption of phospholipid synthesis in the parasite. Plasmodium falciparum synthesizes its major phospholipids, including phosphatidylcholine (PC), through pathways that have unique features compared to the human host.

The following diagram illustrates a simplified workflow for investigating the inhibition of phospholipid biosynthesis.

Caption: Workflow for Investigating Inhibition of Phospholipid Biosynthesis.

Perturbation of Key Signaling Pathways

Recent studies have highlighted the importance of specific signaling pathways in parasite development, which could be potential targets for new drugs. For instance, the PI4K/4'-PIPs and PfCDPK7 signaling pathway has been shown to regulate phospholipid biosynthesis in P. falciparum.

The diagram below depicts a simplified representation of this signaling cascade.

Caption: Simplified PI4K-PfCDPK7 Signaling Pathway in P. falciparum.

Disruption of this pathway by a compound like this compound could lead to decreased PC synthesis, ultimately inhibiting parasite growth.

Conclusion

This guide outlines a systematic approach to investigating the antiplasmodial activity of a novel compound, using the hypothetical "this compound" as an example. The described methodologies for in vitro and in vivo testing, along with cytotoxicity profiling, are essential for the preliminary characterization of any potential antimalarial drug candidate. Furthermore, exploring the compound's impact on specific metabolic and signaling pathways within the parasite can provide valuable insights into its mechanism of action. Should "this compound" or a similarly named compound emerge in the scientific literature, the framework presented here provides a robust starting point for its evaluation as a potential new weapon in the fight against malaria.

References

- 1. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Activity of Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Lipiferolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipiferolide, a sesquiterpenoid lactone, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. Belonging to the broader class of terpenoids, which are known for a wide array of biological activities, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing potential signaling pathways and experimental workflows.

Data Presentation: Summary of Biological Activities

The preliminary biological screening of this compound has so far focused on its antiplasmodial activity. The following table summarizes the key quantitative finding.

| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Antiplasmodial | Plasmodium falciparum (D10 strain) | IC50 | 1.8 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

At present, publicly available data on the cytotoxic, anti-inflammatory, antimicrobial, and broader anticancer activities of this compound with specific IC50 or Minimum Inhibitory Concentration (MIC) values are limited. Further research is required to fully characterize the biological profile of this compound.

Experimental Protocols

The following section details a generalized experimental protocol for the primary biological activity identified for this compound.

Antiplasmodial Activity Assay

This protocol describes a common method for assessing the in vitro activity of a compound against the malaria parasite, Plasmodium falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the chloroquine-sensitive D10 strain of Plasmodium falciparum.

Materials:

-

Plasmodium falciparum D10 strain

-

Human red blood cells (O+)

-

RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

-

Human serum (Albumax II)

-

This compound stock solution (in DMSO)

-

Chloroquine (positive control)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Scintillation counter

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum D10 in human red blood cells in supplemented RPMI 1640 medium at 37°C in the specified gas mixture.

-

Drug Dilution: Prepare serial dilutions of this compound and chloroquine in a 96-well plate. The final concentration of DMSO should be kept below 0.1% to avoid toxicity.

-

Assay Setup: Add parasitized red blood cells (at approximately 1% parasitemia and 2.5% hematocrit) to each well of the plate containing the drug dilutions. Include control wells with parasitized cells and no drug, and uninfected red blood cells.

-

Incubation: Incubate the plates for 24 hours at 37°C in the specified gas mixture.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours. Parasites that are viable will incorporate the radiolabel into their nucleic acids.

-

Harvesting and Measurement: Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Processes

To aid in the understanding of the experimental workflow and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental Workflow: Antiplasmodial Assay

Caption: Workflow for the in vitro antiplasmodial activity assay.

Potential Signaling Pathway: Apoptosis Induction

While the specific signaling pathways affected by this compound are yet to be elucidated, many sesquiterpenoid lactones are known to induce apoptosis in cancer cells. A generalized apoptosis pathway is depicted below.

Caption: A potential intrinsic apoptosis pathway that could be modulated by this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound has demonstrated its potential as an antiplasmodial agent. However, to fully understand its therapeutic potential, a broader range of biological screenings is necessary. Future research should focus on:

-

Cytotoxicity studies: Evaluating the effect of this compound on various cancer cell lines and normal cell lines to determine its therapeutic index.

-

Anti-inflammatory assays: Investigating its potential to inhibit key inflammatory mediators and pathways.

-

Antimicrobial screening: Testing its efficacy against a panel of pathogenic bacteria and fungi.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

A comprehensive biological characterization of this compound will be instrumental in guiding its future development as a potential therapeutic candidate.

References

Lipiferolide Target Identification and Validation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipiferolide, a sesquiterpenoid lactone, has demonstrated noteworthy antiplasmodial activity, positioning it as a promising candidate for antimalarial drug development. This technical guide provides an in-depth exploration of the hypothesized molecular target of this compound, the Plasmodium falciparum V-type H+-translocating ATPase (V-ATPase), and outlines a comprehensive strategy for its identification and validation. This document details the current state of knowledge, presents a series of robust experimental protocols, and offers a framework for the systematic evaluation of this compound's mechanism of action.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads. This compound, a naturally occurring sesquiterpenoid lactone, has been identified as a potent inhibitor of P. falciparum growth in vitro. While its antiplasmodial activity is established, its precise molecular target remains to be elucidated.

This guide focuses on the hypothesis that this compound exerts its antimalarial effect by targeting the parasite's V-type H+-translocating ATPase (V-ATPase). The P. falciparum V-ATPase is a crucial enzyme responsible for maintaining the acidic pH of the digestive vacuole, a specialized organelle essential for hemoglobin degradation and parasite survival.[1][2][3] Inhibition of this proton pump leads to a disruption of pH homeostasis, impaired nutrient acquisition, and ultimately, parasite death, making it an attractive drug target.

This document provides a structured approach for researchers to investigate this hypothesis, from initial target identification using chemoproteomic methods to rigorous validation through biochemical and cell-based assays. The provided experimental protocols and data presentation formats are designed to facilitate reproducible and comparative studies.

This compound: Profile and Known Biological Activity

This compound is a sesquiterpenoid lactone with a complex chemical structure. Its primary reported biological activity relevant to this guide is its in vitro antiplasmodial activity against the D10 strain of Plasmodium falciparum.

| Compound | Organism | Strain | IC50 (µM) | Reference |

| This compound | Plasmodium falciparum | D10 | 1.8 | [4] |

Table 1: In vitro Antiplasmodial Activity of this compound. This table summarizes the reported 50% inhibitory concentration (IC50) of this compound against P. falciparum.

The Putative Target: Plasmodium falciparum V-ATPase

The P. falciparum digestive vacuole maintains an acidic environment (pH 4.5-5.5) which is critical for the activity of hemoglobin-degrading proteases. This acidification is primarily mediated by a V-type H+-ATPase, which pumps protons into the vacuole at the expense of ATP hydrolysis.[1]

Rationale for V-ATPase as a Target

Several lines of reasoning support the hypothesis that V-ATPase is the molecular target of this compound:

-

Essentiality: The V-ATPase is essential for parasite survival, and its inhibition is lethal.

-

Druggability: The enzyme possesses distinct binding pockets that can be targeted by small molecules.

-

Precedent: Other natural product inhibitors of V-ATPase, such as bafilomycin A1 and concanamycin A, exhibit potent antiplasmodial activity.

-

Chemical Class: Lactone-containing natural products have been reported to inhibit various ATPases.

Target Identification and Validation Workflow

A multi-pronged approach is necessary to definitively identify and validate the molecular target of this compound. The following workflow outlines a logical progression of experiments.

References

- 1. The role of Plasmodium V-ATPase in vacuolar physiology and antimalarial drug uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acidification of the malaria parasite's digestive vacuole by a H+-ATPase and a H+-pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. Isolation and identification of antiplasmodial sesquiterpene lactones from Oncosiphon piluliferum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation, Purification, and Biological Activity of Lipiferolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques for isolating and purifying lipiferolide, a bioactive sesquiterpene lactone primarily sourced from Liriodendron tulipifera. The guide details experimental protocols, presents quantitative data for analogous compounds to illustrate potential yields and purity, and explores the putative signaling pathways through which this compound may exert its cytotoxic and anti-inflammatory effects.

Introduction

This compound is a germacranolide sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic properties, including antiplasmodial and cytotoxic activities.[1] Found in the leaves and root bark of the tulip tree (Liriodendron tulipifera), its isolation and purification are critical steps for further pharmacological investigation.[2] This guide offers a detailed examination of the methodologies employed in obtaining pure this compound and delves into its potential mechanisms of action.

Isolation of this compound from Liriodendron tulipifera

The initial step in obtaining this compound involves its extraction from the plant material. The following protocol is a synthesis of established methods for the extraction of sesquiterpene lactones from Liriodendron tulipifera.[1]

Experimental Protocol: Extraction

-

Plant Material Preparation:

-

Collect fresh leaves of Liriodendron tulipifera.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

-

Defatting:

-

Soak the powdered leaves (e.g., 100 g) in hexane (1 L) at room temperature for 24 hours. This step removes nonpolar compounds like fats and waxes.[1]

-

Filter the mixture and discard the hexane.

-

Allow the defatted plant material to air dry completely.

-

-

Methanolic Extraction:

-

Extract the defatted powder with 80% methanol (2 x 1 L) at room temperature for 24 hours for each extraction.[1]

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to a volume of approximately 300 mL.

-

-

Liquid-Liquid Partitioning:

-

Transfer the concentrated aqueous methanolic extract to a separatory funnel.

-

Perform a liquid-liquid extraction with chloroform (3 x 300 mL) to partition the sesquiterpene lactones into the organic phase.

-

Combine the chloroform fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the crude chloroform extract containing this compound.

-

Purification of this compound

Table 1: Illustrative Purification Data for Sesquiterpenoid Lactones using HSCCC *

| Compound | Sample Loading (mg) | Yield (mg) | Purity (%) |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 540 | 10.8 | 91.8 |

| Eupalinolide A | 540 | 17.9 | 97.9 |

| Eupalinolide B | 540 | 19.3 | 97.1 |

*Data from a study on the purification of sesquiterpenoid lactones from Eupatorium lindleyanum DC. and is intended to be illustrative of the potential outcomes of chromatographic purification of this class of compounds.

Experimental Protocols: Purification

A combination of chromatographic techniques is necessary for the purification of this compound.

3.1. Flash Chromatography (Initial Fractionation)

Flash chromatography is an effective first step for separating the major components of the crude extract.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Procedure:

-

Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase.

-

Load the sample onto a silica gel column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent.

-

3.2. High-Speed Counter-Current Chromatography (HSCCC) (Intermediate Purification)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.

-

Two-Phase Solvent System: A common system for separating sesquiterpene lactones is n-hexane–ethyl acetate–methanol–water (e.g., in a 1:4:2:3 v/v/v/v ratio).

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Dissolve the partially purified fraction from flash chromatography in a mixture of the upper and lower phases.

-

Introduce the sample into the HSCCC instrument.

-

Elute with the mobile phase and collect fractions.

-

Analyze fractions by HPLC to identify those containing pure this compound.

-

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

Prep-HPLC is used for the final purification of this compound to a high degree of purity. The following protocol is based on a method used for the purification of sesquiterpene lactones from Liriodendron tulipifera.

-

Column: Reversed-phase C18 column (e.g., Kinetex 5 µm C18, 250 x 10 mm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water, often with a small amount of acid (e.g., 0.05% formic acid) to improve peak shape. A representative mobile phase is 60% acetonitrile/40% water with 0.05% formic acid.

-

Flow Rate: A typical flow rate for a semi-preparative column of this size is 3.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the compound (e.g., 210-254 nm).

-

Procedure:

-

Dissolve the this compound-containing fraction from the previous step in the mobile phase.

-

Inject the sample onto the prep-HPLC column.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Putative Signaling Pathways of this compound

The biological activity of this compound, particularly its cytotoxicity, is likely mediated through the modulation of key cellular signaling pathways. Based on studies of structurally related compounds, the NF-κB and TNF-mediated apoptosis pathways are probable targets.

4.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its inhibition can lead to apoptosis in cancer cells.

4.2. Sensitization to TNF-Mediated Apoptosis

Tumor Necrosis Factor (TNF) can induce apoptosis (programmed cell death). This compound may enhance this effect by disrupting pro-survival signals.

Conclusion

The isolation and purification of this compound from Liriodendron tulipifera is a multi-step process requiring careful extraction and a combination of chromatographic techniques to achieve high purity. While further research is needed to fully elucidate its mechanism of action, current evidence suggests that this compound's cytotoxic effects may be mediated through the inhibition of the NF-κB signaling pathway and the sensitization of cancer cells to TNF-induced apoptosis. This guide provides a foundational framework for researchers and drug development professionals to advance the study of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lipiferolide from Liriodendron tulipifera

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the extraction and purification of lipiferolide, a bioactive sesquiterpene lactone, from the leaves of Liriodendron tulipifera (tulip tree). This compound has demonstrated notable biological activities, including antiplasmodial and potential anti-inflammatory properties. The following sections detail the necessary materials and methodologies for extraction, fractionation, and purification, along with quantitative data on its bioactivity. Additionally, visual workflows and a relevant signaling pathway are provided to aid in experimental design and comprehension.

Introduction

Liriodendron tulipifera, commonly known as the tulip tree, is a source of various secondary metabolites with potential therapeutic value. Among these is this compound, a sesquiterpene lactone that has garnered interest for its significant biological activities. Research has shown that this compound exhibits potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2] Furthermore, extracts from L. tulipifera leaves have been shown to possess anti-inflammatory effects, suggesting a broader therapeutic potential for its constituent compounds.[3]

These application notes provide a detailed, bioassay-guided protocol for the successful extraction and isolation of this compound for research and drug development purposes.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Gather fresh leaves from a mature Liriodendron tulipifera tree.

-

Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight until brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50°C).

-

Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder or blender. The powdered material increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol is adapted from a bioassay-guided fractionation study that successfully isolated this compound.[2]

-

Defatting:

-

Weigh 100 g of the dried, powdered leaves.

-

Suspend the powder in 1 L of hexane.

-

Macerate at room temperature for 24 hours with occasional stirring. This step removes nonpolar compounds like fats and waxes.

-

Filter the mixture to separate the leaf material from the hexane. Discard the hexane fraction.

-

Allow the defatted leaf powder to air-dry completely.

-

-

Methanolic Extraction:

-

Place the dried, defatted leaf powder into a large flask.

-

Add 1 L of 80% methanol in water.

-

Extract at room temperature for 24 hours with continuous stirring.

-

Filter the mixture to collect the methanol extract.

-

Repeat the extraction process on the leaf residue with an additional 1 L of 80% methanol for another 24 hours to ensure complete extraction.

-

Combine the two methanol extracts.

-

-

Solvent Partitioning:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator until the final volume is approximately 300 mL.

-

Perform a liquid-liquid extraction by transferring the aqueous methanol concentrate to a separatory funnel and adding 300 mL of chloroform.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the lower chloroform layer.

-

Repeat the chloroform extraction two more times, each with 300 mL of chloroform.

-

Combine all chloroform fractions and dry the solution over anhydrous sodium sulfate.

-

Filter and concentrate the chloroform extract to dryness under reduced pressure to yield the crude extract enriched with this compound.

-

Purification of this compound

-

Flash Chromatography:

-

Prepare a silica gel column (e.g., 230-400 mesh).

-

Dissolve the crude chloroform extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of chloroform and methanol. A suggested gradient is: 100% CHCl₃, followed by increasing concentrations of CH₃OH (e.g., 99.5:0.5, 99:1, 98:2, 97:3, 95:5, 50:50).[2]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the compound of interest.

-

-

Counter-Current Chromatography (CCC):

-

Combine the active fractions from flash chromatography (identified via bioassay or TLC).

-

Further separate the combined fractions using CCC. A suitable solvent system is HEMWat (Hexane:Ethyl Acetate:Methanol:Water) in a 2:1:2:1 ratio.

-

Use the lower aqueous phase as the stationary phase.

-

Collect fractions based on the chromatogram peaks observed at 254 nm.

-

-

Final Purification:

-

Fractions from CCC containing this compound may require final polishing.

-

This can be achieved by a final silica gel column chromatography step on the specific fractions to yield pure this compound.

-

Data Presentation

Table 1: Bioactivity of this compound

This table summarizes the reported antiplasmodial activity of this compound isolated from Liriodendron tulipifera.

| Compound | Target Organism | Bioassay | Activity (IC₅₀) | Reference |

| This compound | Plasmodium falciparum (D10 strain) | Antiplasmodial Assay | 1.8 µg/mL | |

| Peroxyferolide | Plasmodium falciparum (D10 strain) | Antiplasmodial Assay | 6.2 µg/mL |

Table 2: Extraction and Purification Summary

This table provides an overview of the yield from a representative extraction process.

| Step | Starting Material | Solvent/Method | Yield | Reference |

| Crude Chloroform Extract | 100 g dried leaves | 80% Methanol -> Chloroform | 2.9 g | |

| Pure this compound | 70 mg active fraction | CCC and Silica Gel Chromatography | 10 mg |

Visualizations

Experimental Workflow

References

- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiplasmodial Activity of Aporphine Alkaloids and Sesquiterpene Lactones from Liriodendron tulipifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethanol extract of Liriodendron tulipifera leaves displays anti-inflammatory activity by suppressing the Syk/Src/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lipiferolide Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies toward lipiferolide, a germacranolide sesquiterpene, and methods for its derivatization. Due to the absence of a published total synthesis of this compound, this document presents a representative synthetic approach based on the synthesis of a structurally related germacranolide, molephantin. The derivatization protocols are based on established methods for modifying similar sesquiterpene lactones. Additionally, the proposed anti-inflammatory mechanism of action for this compound is detailed.

Introduction to this compound

This compound is a naturally occurring germacranolide sesquiterpene lactone isolated from the tulip tree (Liriodendron tulipifera). Germacranolides are characterized by a 10-membered carbocyclic ring and are known for their diverse biological activities.[1] this compound and other sesquiterpene lactones have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents.[2] The primary mechanism of anti-inflammatory action for many sesquiterpene lactones is believed to be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4]

Representative Total Synthesis of a Germacranolide Core

The following section details a representative total synthesis of a germacranolide, molephantin, which shares key structural features with this compound. This synthesis, developed by Chiba and coworkers, showcases a modern approach to constructing the complex ten-membered ring and installing the requisite stereocenters and functional groups.

Retrosynthetic Analysis and Strategy

The synthesis of molephantin features a highly convergent approach. Key bond formations include a diastereoselective intermolecular Barbier allylation to connect two key fragments and a Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the ten-membered ring.

Experimental Protocols for Key Transformations

Protocol 2.2.1: Intermolecular Barbier Allylation

This protocol describes the coupling of a β,γ-unsaturated aldehyde with an optically active 3-bromomethyl-5H-furan-2-one intermediate.

-

To a solution of the β,γ-unsaturated aldehyde (1.0 equiv) in anhydrous THF (0.1 M) at room temperature is added a solution of the 3-bromomethyl-5H-furan-2-one (1.2 equiv) in anhydrous THF.

-

Samarium(II) iodide (0.1 M solution in THF, 2.5 equiv) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting materials.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2.2.2: Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol outlines the intramolecular coupling to form the ten-membered germacranolide ring.

-

To a solution of the linear precursor (1.0 equiv) in a 1:1 mixture of anhydrous THF and DMF (0.002 M) is added chromium(II) chloride (10 equiv) and nickel(II) chloride (0.1 equiv).

-

The reaction mixture is stirred vigorously at room temperature for 12 hours.

-

The reaction is quenched by the addition of water and the mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic product.

Synthetic Workflow Diagram

Caption: Representative workflow for germacranolide synthesis.

Derivatization of this compound

The presence of hydroxyl and ester functionalities in this compound provides opportunities for derivatization to explore structure-activity relationships (SAR) and improve pharmacokinetic properties. The following protocols are based on established methods for the derivatization of other sesquiterpene lactones.

Acetylation of Hydroxyl Groups

Protocol 3.1.1: Acetylation

-

To a solution of the sesquiterpene lactone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added acetic anhydride (2.0 equiv), triethylamine (2.5 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched with water and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Silylation of Hydroxyl Groups

Protocol 3.2.1: Silylation

-

To a solution of the sesquiterpene lactone (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added imidazole (2.5 equiv) and the desired silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.5 equiv).

-

The reaction is stirred at room temperature for 6 hours.

-

The reaction is quenched with water and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Derivatization Strategy Diagram

Caption: Potential derivatization pathways for this compound.

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of many sesquiterpene lactones, and likely this compound, is attributed to the inhibition of the NF-κB signaling pathway.

Mechanism of Action